2-Norbornanemethylamine
Overview
Description
Mechanism of Action
Target of Action
2-Norbornanemethylamine is an organic compound that is commonly used in organic synthesis as a starting material for the synthesis of other compounds . .
Mode of Action
The mode of action of this compound is primarily through its chemical reactions in organic synthesis. For instance, it can react with norbornene to form other compounds
Biochemical Pathways
It’s worth noting that the compound can be involved in various reactions in organic synthesis .
Result of Action
The result of the action of this compound would depend on the specific reactions it is involved in. In organic synthesis, it can react with other compounds to form new products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanemethylamine typically involves the following steps:
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as acrylonitrile, to form norbornene.
Hydrogenation: The resulting norbornene is then hydrogenated to produce norbornane.
Amination: Finally, the norbornane undergoes amination to introduce the amine group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and amination processes. The use of catalysts such as palladium or rhodium can enhance the efficiency and yield of the reactions. Additionally, the process may involve high-pressure hydrogenation and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Norbornanemethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Norbornanemethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s structural similarity to biologically active molecules makes it a valuable tool in the study of enzyme interactions and receptor binding.
Industry: Used in the production of polymers and other advanced materials due to its rigid structure and reactivity.
Comparison with Similar Compounds
Norbornene: A related compound with a similar bicyclic structure but lacking the amine group.
Norbornanone: Another related compound with a ketone functional group instead of an amine.
Norbornanediamine: A compound with two amine groups, offering different reactivity and applications.
Uniqueness: 2-Norbornanemethylamine is unique due to its combination of a rigid bicyclic structure and an amine functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZHVLJBQTGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931997 | |
Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14370-50-4 | |
Record name | Bicyclo[2.2.1]heptane-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14370-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Norbornanemethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornanemethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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